Demethyl Curcumin

概要

説明

This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of oncology and dermatology . Unlike its parent compound, curcumin, demethyl curcumin exhibits enhanced stability and bioavailability, making it a promising candidate for various medical applications .

準備方法

Synthetic Routes and Reaction Conditions: Demethyl curcumin can be synthesized through a series of chemical reactions starting from curcumin. One common method involves the methylation of curcumin using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale methylation reactions followed by purification processes such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography . These methods ensure high purity and yield of the final product.

化学反応の分析

反応の種類: デメチルクルクミンは、以下を含むさまざまな化学反応を受けます。

酸化: デメチルクルクミンは酸化されてキノン誘導体を形成することができます。

還元: この化合物は還元されてジヒドロ誘導体を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主要な生成物: これらの反応から形成される主要な生成物には、キノン誘導体、ジヒドロ誘導体、およびさまざまな置換されたクルクミノイドが含まれます .

4. 科学研究における用途

科学的研究の応用

Cancer Therapy

Demethyl curcumin has shown promise in cancer treatment through various mechanisms:

- Inhibition of Tumor Growth : Studies indicate that this compound can significantly reduce tumor volume in animal models. For instance, it was observed that this compound inhibited the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231 by inducing apoptosis and reducing cell proliferation markers .

- Mechanistic Pathways : The compound modulates several signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth. By inhibiting this pathway, this compound promotes autophagy and apoptosis in cancer cells .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties:

- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its effectiveness in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease (IBD) .

- Oxidative Stress Reduction : The compound enhances the activity of antioxidant enzymes by activating the Nrf2-Keap1 signaling pathway, thereby reducing oxidative stress-related damage .

Neuroprotection

Research indicates that this compound may play a role in neuroprotection:

- Neurodegenerative Diseases : It has been shown to protect neuronal cells from oxidative stress and inflammation associated with conditions like Alzheimer's disease and Parkinson's disease .

- Mechanisms : The neuroprotective effects are attributed to its ability to inhibit neuroinflammatory pathways and promote neuronal survival through modulation of signaling pathways like NF-κB .

| Application Area | Mechanism |

|---|---|

| Alzheimer's | Inhibition of amyloid-beta aggregation . |

| Parkinson's | Reduction of neuroinflammation via cytokine modulation . |

Cardiovascular Health

This compound may also contribute to cardiovascular health:

- Cholesterol Management : Studies have indicated that it can lower LDL cholesterol levels and improve overall lipid profiles, which is beneficial for patients at risk of atherosclerosis .

- Vascular Function : By improving endothelial function and reducing inflammation within blood vessels, this compound may help mitigate cardiovascular diseases .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in a notable decrease in tumor size and improved quality of life indicators .

- Inflammatory Bowel Disease : Patients with IBD who supplemented with this compound experienced reduced symptoms and improved endoscopic findings compared to those receiving standard treatments alone .

作用機序

デメチルクルクミンは、複数の分子標的と経路を通じてその効果を発揮します。

類似化合物との比較

デメチルクルクミンは、以下のクルクミン類似体と比較されています。

テトラヒドロキシクルクミン: 同じ抗酸化作用と抗炎症作用を示しますが、薬物動態のプロファイルが異なります.

ビスデメトキシクルクミン: デメチルクルクミンと比較して安定性が向上していますが、バイオアベイラビリティが低い、別のクルクミン誘導体です.

独自性: デメチルクルクミンは、安定性とバイオアベイラビリティが向上しているため、他のクルクミン類似体と比較して治療用途でより効果的であるため、際立っています .

類似化合物:

- テトラヒドロキシクルクミン

- ビスデメトキシクルクミン

- ジメトキシクルクミン

結論として、デメチルクルクミンは、科学研究と医学における多様な用途を持つ有望な化合物です。安定性とバイオアベイラビリティが向上しているため、さらなる調査と開発のための貴重な候補となっています。

生物活性

Demethyl curcumin (DMC) is a derivative of curcumin, a well-known polyphenolic compound derived from the turmeric plant (Curcuma longa). DMC exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of DMC, supported by data tables, case studies, and detailed research findings.

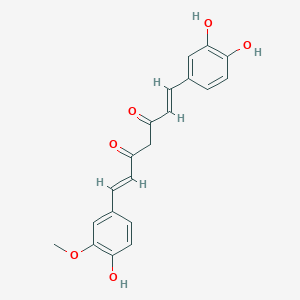

Chemical Structure and Properties

This compound is structurally similar to curcumin but lacks one methoxy group. This modification significantly influences its biological activity and pharmacokinetics. The chemical structure can be represented as follows:

- Curcumin : 1,7-bis(4-hydroxy-3-methoxyphenyl)-hepta-1,6-diene-3,5-dione

- This compound : 1,7-bis(4-hydroxyphenyl)-hepta-1,6-diene-3,5-dione

The absence of the methoxy group in DMC enhances its solubility and bioavailability compared to curcumin.

1. Anti-inflammatory Activity

DMC exhibits significant anti-inflammatory properties by modulating various inflammatory pathways. Research indicates that DMC effectively inhibits the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation.

- Case Study : In a study involving RAW264.7 macrophage-like cells, DMC demonstrated an IC50 value of 7 μM for NF-κB inhibition, compared to 18 μM for curcumin . This suggests that DMC is approximately 2.5 times more potent than curcumin in this context.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Curcumin | 18 | Inhibition of NF-κB activation |

| This compound | 7 | Enhanced inhibition of NF-κB activation |

2. Antioxidant Activity

DMC possesses strong antioxidant properties that help neutralize free radicals and reduce oxidative stress. Its ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against cellular damage.

3. Anticancer Activity

DMC has been shown to exhibit potent anticancer effects across various cancer cell lines. It induces apoptosis (programmed cell death) and inhibits tumor growth through multiple mechanisms.

- Case Study : In studies involving human breast cancer cells (MDA-MB-231), DMC inhibited DNA binding activity of NF-κB, leading to reduced cancer cell proliferation .

| Cancer Cell Line | Concentration (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 1–15 | Inhibition of NF-κB activity |

| HCT116 (colon cancer) | 10 | Induction of G2/M phase cell cycle arrest |

| K562 (leukemia) | 1–15 | Inhibition of WT1 binding and PKC signaling |

DMC exerts its biological effects through various mechanisms:

- Inhibition of Signaling Pathways : DMC inhibits key signaling pathways involved in inflammation and cancer progression, including NF-κB and mitogen-activated protein kinase (MAPK) pathways.

- Modulation of Apoptotic Proteins : DMC alters the expression levels of pro-apoptotic and anti-apoptotic proteins such as BAX and BCL-2, promoting apoptosis in cancer cells .

Pharmacokinetics and Bioavailability

Despite its promising biological activities, the clinical application of DMC is limited by its low bioavailability due to rapid metabolism and elimination. Formulations such as nanoparticles or liposomal delivery systems are being explored to enhance its bioavailability .

特性

IUPAC Name |

(1E,6E)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h2-11,23-25H,12H2,1H3/b6-2+,7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRFJIZJLZXEJX-YPCIICBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420209 | |

| Record name | NSC687844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149732-51-4 | |

| Record name | O-Demethylcurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149732-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monodemethylcurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149732514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC687844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONODEMETHYLCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/422O27405E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。